1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea is a compound that combines the properties of both organic and inorganic chemistry. It is known for its applications in surface modification and as a coupling agent in various chemical processes. The compound’s unique structure allows it to form strong bonds with both organic and inorganic materials, making it valuable in a wide range of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea typically involves the reaction of 3-(triethoxysilyl)propyl isocyanate with 2-(2-methoxyethoxy)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. The use of advanced purification techniques, such as distillation and chromatography, is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: It can undergo condensation reactions with other silane compounds to form siloxane bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and amines. The reactions are typically carried out under mild conditions, such as room temperature and neutral pH, to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include silanol derivatives, siloxane polymers, and substituted urea compounds. These products have various applications in materials science and surface chemistry .
Scientific Research Applications
1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea has a wide range of scientific research applications:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a surface modifier for medical implants.
Industry: Utilized in the production of coatings, adhesives, and sealants for improved adhesion and durability
Mechanism of Action
The mechanism of action of 1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group reacts with hydroxyl groups on surfaces, forming siloxane bonds, while the urea group can interact with various functional groups through hydrogen bonding and van der Waals forces. This dual reactivity allows the compound to act as an effective coupling agent, enhancing the properties of the materials it is applied to .
Comparison with Similar Compounds
Similar Compounds
1-[3-(Trimethoxysilyl)propyl]urea: Similar in structure but with methoxy groups instead of ethoxy groups.
3-(Triethoxysilyl)propyl isocyanate: Precursor to the compound, used in similar applications.
2-(2-(2-methoxyethoxy)ethoxy)ethanol: Shares the methoxyethoxyethyl group, used in different contexts
Uniqueness
1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea is unique due to its combination of a flexible organic chain with a reactive silane group. This allows it to bridge organic and inorganic materials effectively, making it highly versatile in various applications. Its ability to form stable bonds with a wide range of substrates sets it apart from other similar compounds .
Properties
CAS No. |
547701-35-9 |
---|---|
Molecular Formula |
C15H34N2O6Si |
Molecular Weight |
366.53 g/mol |
IUPAC Name |
1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C15H34N2O6Si/c1-5-21-24(22-6-2,23-7-3)14-8-9-16-15(18)17-10-11-20-13-12-19-4/h5-14H2,1-4H3,(H2,16,17,18) |
InChI Key |
OIBOKVLWZBZYAU-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)NCCOCCOC)(OCC)OCC |
Related CAS |
547701-35-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.